molecular formula C13H9Cl2NO B1463396 4-(2,4-Dichlorobenzoyl)-2-methylpyridine CAS No. 1187169-18-1

4-(2,4-Dichlorobenzoyl)-2-methylpyridine

Cat. No.: B1463396
CAS No.: 1187169-18-1
M. Wt: 266.12 g/mol
InChI Key: SAMSDJFWZXDQGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of 2,4-Dichlorobenzoyl chloride . It’s used in the synthesis of biaryls by following the Suzuki coupling . It was also used for acylation in the synthesis of potent non-sarcosine-derived Gly T1 inhibitors .


Molecular Structure Analysis

The molecular structure of “2,4-Dichlorobenzoyl chloride”, a related compound, has a molecular weight of 209.5 g/mol . Its molecular formula is C7H3Cl3O . The IUPAC name is 2,4-dichlorobenzoyl chloride .


Chemical Reactions Analysis

The reaction of an aromatic substrate with an acid chloride (or acid anhydride) in the presence of an aluminum chloride catalyst is used to introduce an acyl group (C=O) into the aromatic ring through an electrophilic aromatic substitution mechanism . Such reactions are Friedel-Crafts acylation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2,4-Dichlorobenzoyl chloride”, a related compound, include a boiling point of 150 °C/34 mmHg, a melting point of 16-18 °C, and a density of 1.494 g/mL at 25 °C . It’s a clear colorless to slightly colored liquid .

Scientific Research Applications

Synthesis and Antitumor Activity The chemical compound 4-(2,4-Dichlorobenzoyl)-2-methylpyridine is associated with the synthesis of compounds that exhibit significant antitumor activities. For instance, a synthesis route has been described for the preparation of a compound with potent lipid-soluble inhibitory effects on mammalian dihydrofolate reductase, demonstrating significant activity against specific carcinomas in animal models (Grivsky et al., 1980).

Supramolecular Chemistry This compound also plays a role in the study of supramolecular chemistry, specifically in the formation of organic acid–base salts. Studies on proton-transfer complexes formed from reactions with related pyridine derivatives reveal intricate hydrogen-bonded supramolecular structures, showcasing the role of weak and strong noncovalent interactions in crystal packing (Khalib et al., 2014).

Crystal Structure Analysis Research into the crystal structure of related pyridine derivatives, including this compound, contributes to our understanding of molecular arrangements and hydrogen bonding in solid states. Such analyses provide insights into the molecular interactions that influence compound stability and reactivity (Xia, 2001).

Chemical Kinetics and Thermodynamics The study of the thermal decomposition kinetics and thermodynamic parameters of complexes formed with this compound and other ligands aids in understanding the stability and reactivity of these compounds under various conditions. Such studies are essential for the development of new materials and for the optimization of reaction conditions in synthetic chemistry (Zhang et al., 2008).

Mechanism of Action

The mechanism of action for related compounds like “2,4-Dichlorobenzyl alcohol” involves its antiseptic properties, which allow it to kill bacteria and viruses associated with mouth and throat infections .

Safety and Hazards

The safety and hazards of related compounds like “2,4-Dichlorobenzoyl chloride” include the risk of explosion from heat, shock, friction, or contamination . It may ignite combustibles and may be ignited by heat, sparks, or flames . It’s classified as a corrosive material .

Properties

IUPAC Name

(2,4-dichlorophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-6-9(4-5-16-8)13(17)11-3-2-10(14)7-12(11)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMSDJFWZXDQGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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